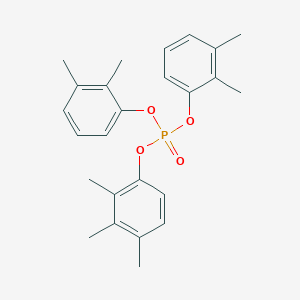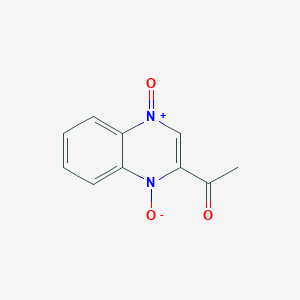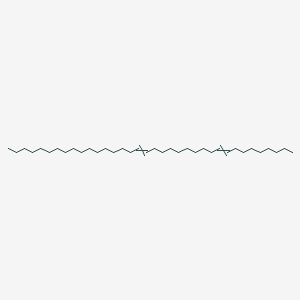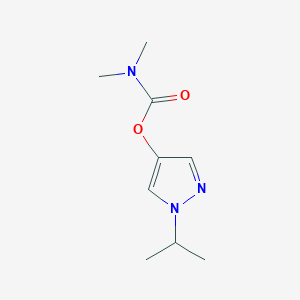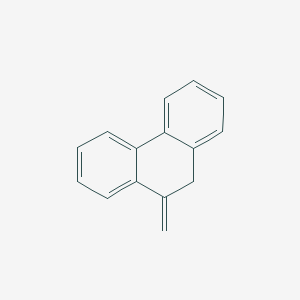
9-Methylidene-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylidene-9,10-dihydrophenanthrene is a polycyclic aromatic hydrocarbon with a unique structure that includes a methylene group attached to the phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylidene-9,10-dihydrophenanthrene can be achieved through several methods. One common approach involves the photolytic preparation of 9-(2-anilinoethyl)phenanthrene, which upon irradiation, yields this compound . Another method includes the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methylidene-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9-methylphenanthrene.
Reduction: Reduction reactions can convert it back to 9,10-dihydrophenanthrene.
Substitution: It can undergo substitution reactions with reagents like bromine to form 9-bromomethylphenanthrene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Bromine in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: 9-Methylphenanthrene
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromomethylphenanthrene
Wissenschaftliche Forschungsanwendungen
9-Methylidene-9,10-dihydrophenanthrene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Methylidene-9,10-dihydrophenanthrene and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, its derivatives inhibit the SARS-CoV-2 3CLpro enzyme by binding to the active site, thereby preventing the replication of the virus . The pathways involved include molecular docking and interactions with specific amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dihydrophenanthrene
- Phenanthrene
- 9-Methylphenanthrene
Comparison:
- 9,10-Dihydrophenanthrene: Similar in structure but lacks the methylene group, making it less reactive in certain chemical reactions .
- Phenanthrene: The parent compound, more stable but less versatile in synthetic applications .
- 9-Methylphenanthrene: An oxidation product of 9-Methylidene-9,10-dihydrophenanthrene, with different electronic properties .
Eigenschaften
CAS-Nummer |
82491-33-6 |
|---|---|
Molekularformel |
C15H12 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
10-methylidene-9H-phenanthrene |
InChI |
InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-9H,1,10H2 |
InChI-Schlüssel |
QIYSRKUHEWJQBL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
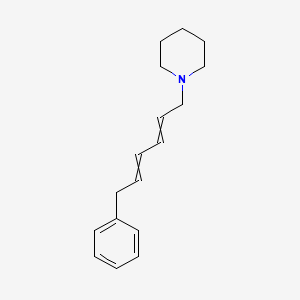
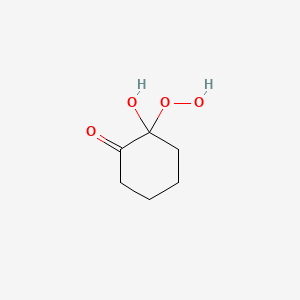
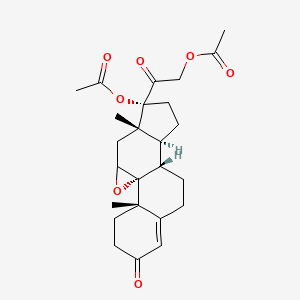
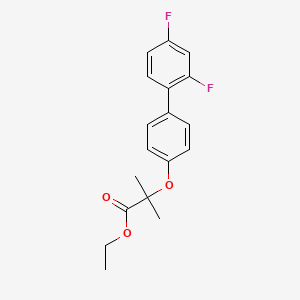
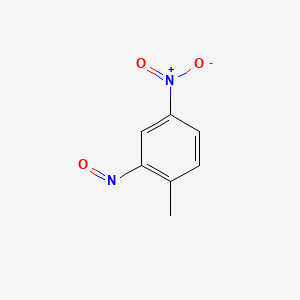
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
